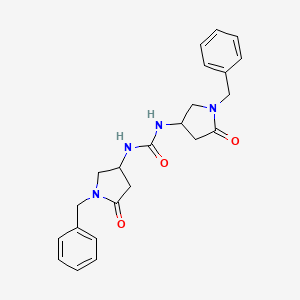

1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea

Description

Structural Characterization of 1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea

Molecular Geometry and Crystallographic Analysis

The molecular architecture of this compound is characterized by its symmetric bis-substituted urea framework, where two identical 1-benzyl-5-oxopyrrolidin-3-yl moieties are connected through a central carbonyl-containing bridge. The compound is catalogued under CAS number 1370593-69-3 and MDL number MFCD28041400, indicating its established chemical identity in scientific databases. The crystallographic analysis of related oxopyrrolidine derivatives provides valuable insights into the expected structural features of this compound.

The pyrrolidine rings in the molecule adopt characteristic envelope conformations, similar to those observed in related compounds such as 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate, where the carbon atom bearing the substituent group acts as the flap in the envelope structure. This conformational preference significantly influences the overall molecular geometry and affects intermolecular interactions in the crystalline state. The benzyl groups attached to the nitrogen atoms of the pyrrolidine rings exhibit specific orientational preferences that contribute to the molecular stability and packing arrangements.

Crystallographic studies of analogous compounds reveal that the aromatic rings typically exhibit dihedral angles ranging from 50° to 87° with respect to the central heterocyclic cores. These angular relationships are crucial for understanding the three-dimensional shape of the molecule and its potential binding interactions with biological targets. The central urea linkage introduces additional conformational flexibility while maintaining the overall structural integrity through hydrogen bonding capabilities.

The molecular packing in the solid state is expected to be stabilized by intermolecular hydrogen bonding interactions, particularly involving the urea carbonyl and amino groups. Similar compounds demonstrate the formation of supramolecular chains through hydrogen bonding networks, which consolidate into three-dimensional architectures through additional weak interactions. The presence of multiple aromatic rings in the structure suggests potential π-π stacking interactions that could further influence the crystalline arrangement.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Features

The Nuclear Magnetic Resonance spectroscopic characterization of this compound reveals distinctive spectral patterns that reflect its complex molecular structure. The proton Nuclear Magnetic Resonance spectrum is expected to display characteristic signals corresponding to the various hydrogen environments within the molecule. The benzyl groups contribute aromatic proton signals typically appearing in the 7.0-7.5 parts per million range, representing the phenyl ring hydrogens with their characteristic multiplicities.

The pyrrolidine ring protons exhibit more complex splitting patterns due to the rigid cyclic structure and the presence of the carbonyl group. The methylene protons adjacent to the nitrogen atoms typically appear as multiplets in the 3.0-4.5 parts per million region, while the methylene protons of the pyrrolidine backbone show characteristic coupling patterns in the 2.0-3.0 parts per million range. The proton attached to the carbon bearing the urea substituent displays a distinctive chemical shift and coupling pattern that serves as a diagnostic feature for structural confirmation.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbons of both the pyrrolidone rings and the central urea group appearing in distinct regions of the spectrum. The pyrrolidone carbonyl carbons typically resonate around 170-180 parts per million, while the urea carbonyl appears in a similar but distinguishable region. The aromatic carbons contribute multiple signals in the 120-140 parts per million range, with the quaternary aromatic carbons appearing at characteristic positions.

The Nuclear Magnetic Resonance data compilation for this compound would include the following expected spectral features:

| Structural Unit | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic protons | 7.2-7.5 | 127-129 | Multiplet |

| Benzyl CH₂ | 4.3-4.6 | 45-47 | Singlet |

| Pyrrolidine CH | 4.0-4.3 | 50-53 | Multiplet |

| Pyrrolidine CH₂ | 2.3-2.8 | 25-35 | Multiplet |

| Urea carbonyl | - | 155-160 | - |

| Pyrrolidone carbonyl | - | 173-178 | - |

Fourier-Transform Infrared Vibrational Signatures

The Fourier-Transform Infrared spectroscopic analysis of this compound provides crucial information about the vibrational characteristics of its functional groups. The spectrum exhibits distinctive absorption bands that correspond to the various molecular vibrations within the compound. The most prominent features include the carbonyl stretching vibrations, which appear as strong absorptions in the fingerprint region of the infrared spectrum.

The pyrrolidone carbonyl groups typically exhibit strong absorption bands in the 1650-1680 cm⁻¹ region, characteristic of five-membered lactam structures. These vibrations are particularly intense due to the high polarity of the carbon-oxygen double bond and provide unambiguous identification of the oxopyrrolidine moieties. The central urea carbonyl displays a characteristic absorption band in the 1620-1650 cm⁻¹ range, which may overlap with or appear slightly shifted from the pyrrolidone carbonyls depending on the specific molecular environment and hydrogen bonding interactions.

The nitrogen-hydrogen stretching vibrations of the urea group manifest as medium to strong absorptions in the 3200-3400 cm⁻¹ region. These bands may appear as multiple peaks due to symmetric and antisymmetric stretching modes, and their exact positions are influenced by intermolecular hydrogen bonding in the solid state. The aromatic carbon-hydrogen stretching vibrations contribute to the spectrum in the 3000-3100 cm⁻¹ region, while the aliphatic carbon-hydrogen stretches appear in the 2800-3000 cm⁻¹ range.

The following table summarizes the expected major infrared absorption bands:

| Functional Group | Wavenumber Range (cm⁻¹) | Band Intensity | Assignment |

|---|---|---|---|

| Aromatic C-H stretch | 3000-3100 | Medium | Benzyl rings |

| Aliphatic C-H stretch | 2800-3000 | Medium-Strong | Pyrrolidine CH₂ |

| N-H stretch (urea) | 3200-3400 | Medium-Strong | Urea amino groups |

| C=O stretch (pyrrolidone) | 1650-1680 | Strong | Lactam carbonyl |

| C=O stretch (urea) | 1620-1650 | Strong | Urea carbonyl |

| Aromatic C=C stretch | 1450-1600 | Medium | Benzyl aromatics |

| C-N stretch | 1200-1400 | Medium | Various C-N bonds |

Computational Chemistry Approaches

Density Functional Theory Optimization

Density Functional Theory calculations provide comprehensive insights into the electronic structure and optimized geometry of this compound. These computational approaches enable the determination of the most stable molecular conformation and provide detailed information about bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure. The optimization process typically employs hybrid functionals such as B3LYP combined with appropriate basis sets to achieve accurate geometric parameters.

The computational optimization reveals that the molecule adopts a conformation where the two pyrrolidine rings are positioned to minimize steric interactions while maximizing stabilizing intramolecular interactions. The central urea bridge provides structural flexibility that allows the molecule to adopt various conformations, with the most stable form typically exhibiting a partially extended structure rather than a fully folded arrangement. The benzyl groups orient themselves to minimize steric clashes while participating in weak π-π interactions that contribute to the overall molecular stability.

Density Functional Theory calculations also provide detailed information about the vibrational frequencies of the molecule, which can be directly compared with experimental Fourier-Transform Infrared data to validate the computational model. The calculated frequencies typically require scaling factors to account for the limitations of the computational method, but they provide valuable assignments for the observed vibrational bands and help distinguish between overlapping absorptions in the experimental spectrum.

The optimization process yields specific geometric parameters that characterize the molecular structure. Key structural features include the planarity of the urea moiety, the envelope conformations of the pyrrolidine rings, and the orientational preferences of the benzyl substituents. These parameters are essential for understanding the molecule's behavior in different environments and its potential interactions with other molecules or biological targets.

Properties

IUPAC Name |

1,3-bis(1-benzyl-5-oxopyrrolidin-3-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c28-21-11-19(15-26(21)13-17-7-3-1-4-8-17)24-23(30)25-20-12-22(29)27(16-20)14-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H2,24,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYPKUCKPCGFSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)NC(=O)NC3CC(=O)N(C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea generally proceeds via the following key stages:

- Preparation of benzyl-protected pyrrolidinone intermediates

- Functionalization of pyrrolidinone derivatives to introduce oxo groups and benzyl groups

- Urea formation through coupling of amine and isocyanate or carbamoyl derivatives

The core approach involves constructing the pyrrolidinone ring with benzyl and oxo functionalities, followed by urea linkage formation through nucleophilic substitution or coupling reactions.

Synthesis of Benzyl-Substituted Pyrrolidinone Intermediates

2.1. Benzylation of Pyrrolidin-3-ol

- Reaction conditions: Benzyl chloroformate (CBZ-Cl) is used to benzylate pyrrolidin-3-ol, typically in the presence of a base like triethylamine, at room temperature.

- Reaction example:

Pyrrolidin-3-ol + CBZ-Cl → Benzyl 3-hydroxy-pyrrolidine-1-carboxylate

- Yield: Approximately 57% under optimized conditions.

2.2. Oxidation to Benzyl 3-oxo-pyrrolidine-1-carboxylate

- Reagents: Pyridinium chlorochromate (PCC) or dipyridinium dichromate (PDC) facilitate oxidation.

- Reaction:

Benzyl 3-hydroxy-pyrrolidine-1-carboxylate + Oxidant → Benzyl 3-oxo-pyrrolidine-1-carboxylate

- Yield: Around 49-57%, depending on conditions.

2.3. Formation of Benzyl 3-hydroxy-1-pyrrolidine carboxylate

- Method: Benzylation of pyrrolidin-3-ol using benzyl chloroformate in the presence of triethylamine, followed by purification via chromatography.

Functionalization to Form the Urea Linkage

3.1. Amine Derivative Preparation

- Conversion of benzyl 3-oxo-pyrrolidine derivatives to amines:

Reduction or nucleophilic substitution reactions are employed, often involving reagents like lithium aluminum hydride or specific amine precursors.

Coupling with isocyanates or carbamoyl derivatives:

The amine intermediates react with suitable isocyanates or carbamoyl chlorides to form the urea linkage.Reaction conditions:

Typically conducted in solvents like dichloromethane (DCM) with bases such as pyridine or triethylamine at ambient temperature or slightly elevated temperatures.

Amine + Isocyanate → Urea derivative

3.3. Final Coupling to Form the Bis-Compound

- The two pyrrolidinone units are linked via a urea bridge, often using a stepwise approach where each unit is prepared separately and then coupled under controlled conditions to yield This compound .

Representative Reaction Data and Conditions

| Step | Reaction | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Benzylation of pyrrolidin-3-ol | Benzyl chloroformate, triethylamine | Room temp, 12h | 57% | Benzyl protection of hydroxyl group |

| 2 | Oxidation to ketone | PCC or PDC | DCM, room temp | 49-57% | Converts hydroxyl to oxo group |

| 3 | Amine formation | Reduction or substitution | Appropriate reducing agents | Variable | Prepares amine for urea coupling |

| 4 | Urea linkage formation | Isocyanates or carbamoyl chlorides | DCM, pyridine, room temp | Variable | Final step linking two units |

Data Tables and Reaction Yields

| Reaction Step | Reagents | Conditions | Typical Yield | References |

|---|---|---|---|---|

| Benzylation | Benzyl chloroformate, triethylamine | Room temperature, 12h | 57% | |

| Oxidation | PCC or PDC | DCM, room temperature | 49-57% | |

| Urea formation | Isocyanate derivatives | DCM, pyridine | Variable |

Research Findings and Notable Variations

Recent studies demonstrate that the synthesis pathway can be optimized by:

- Using alternative oxidants like hydrogen peroxide for milder conditions.

- Employing microwave-assisted reactions to reduce reaction times.

- Exploring solvent effects to improve yields and purity, notably using acetonitrile or ethanol.

- Sequential coupling strategies to improve selectivity and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in an aqueous or organic solvent.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in an inert atmosphere.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is utilized as a reagent in organic synthesis and catalysis studies. Its unique structure allows it to facilitate various chemical reactions, including:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized using agents like potassium permanganate. |

| Reduction | Reduction reactions can be performed with lithium aluminum hydride. |

| Substitution | Nucleophilic substitution reactions can occur with various nucleophiles. |

Biology

1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea has been investigated for its potential biological activities:

-

Enzyme Inhibition : Studies indicate that it can inhibit specific enzymes involved in disease pathways, particularly in cancer and metabolic disorders.

- Case Study: A study demonstrated that this compound inhibited the activity of certain kinases linked to tumor growth.

-

Antimicrobial Activity : Preliminary data suggest potential antimicrobial properties, making it a candidate for infectious disease treatments.

- Case Study: In vitro tests showed effectiveness against several bacterial strains.

Medicine

The compound is explored for its therapeutic applications in drug development:

-

Cytotoxicity : In vitro studies revealed cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

- Case Study: One research project highlighted its selective toxicity towards breast cancer cells while sparing normal cells.

Mechanism of Action

The mechanism of action of 1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea with structurally related urea and pyrrolidinone derivatives, focusing on substituent effects, biological activity, and research status.

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea (BPU)

- Structure : A diaryl urea derivative with trifluoromethylphenyl substituents (Figure 1A) .

- Molecular docking studies demonstrate hydrogen bonding with residues of target proteins (e.g., PDB IDs 2ZID and 3AIC) and hydrophobic interactions (Figure 1B–C) . Exhibits biofilm pH modulation in Streptococcus mutans, reducing biofilm acidogenicity at sub-MIC concentrations (Figure 5) .

- Research Status : Actively studied for antimicrobial and protein-targeting applications.

4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

- Structure: A monomeric pyrrolidinone with a 4-fluorophenyl group and an amino substituent.

- No specific biological data are provided in the evidence, but its discontinuation parallels that of the target compound, suggesting shared challenges in development or synthesis .

Comparative Data Table

Structural and Functional Insights

- Substituent Effects: The benzyl groups in the target compound increase lipophilicity, which may hinder aqueous solubility compared to BPU’s trifluoromethylphenyl groups. BPU’s trifluoromethyl groups enhance binding via hydrophobic interactions and electron-withdrawing effects, whereas the target compound’s pyrrolidinone rings offer conformational flexibility and hydrogen-bonding sites.

Biological Activity

1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea (CAS Number: 1370593-69-3) is an organic compound with significant potential in various biological applications. This compound features a unique chemical structure that allows it to interact with specific molecular targets, making it a subject of interest in medicinal chemistry and pharmacology.

Basic Information

- Molecular Formula : C23H26N4O3

- Molecular Weight : 406.5 g/mol

- IUPAC Name : this compound

Structural Characteristics

The compound's structure includes two benzyl groups and a pyrrolidine ring, which contributes to its biological activity. The presence of the urea functional group is critical for its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N4O3 |

| Molecular Weight | 406.5 g/mol |

| IUPAC Name | This compound |

This compound exhibits its biological effects primarily through enzyme inhibition and receptor binding. The exact molecular pathways involved are still under investigation, but preliminary studies suggest interactions with key enzymes involved in metabolic processes.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes that play roles in disease pathways, particularly in cancer and metabolic disorders.

- Antimicrobial Activity : Preliminary data suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

- Cytotoxicity : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF7). Results showed a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against breast cancer.

| Study Type | Cell Line | Result |

|---|---|---|

| Cytotoxicity Study | MCF7 | Dose-dependent viability reduction |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Difference | Biological Activity |

|---|---|---|

| 1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)thiourea | Contains sulfur instead of oxygen | Different enzyme interactions |

| 1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)guanidine | Guanidine group instead of urea | Altered pharmacological profile |

Q & A

Basic Research Question

- NMR spectroscopy : ¹H and ¹³C NMR to confirm urea linkage (δ ~6.5–7.5 ppm for NH protons) and benzyl/pyrrolidinone moieties ().

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₇H₂₈N₄O₃: ~468.21 g/mol).

- X-ray crystallography : SHELX software for resolving crystal structures, though flexibility of the urea linker may complicate refinement ().

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₇H₂₈N₄O₃ | Analogous to |

| Calculated molecular weight | 468.21 g/mol | Derived from formula |

How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Advanced Research Question

The compound’s conformational flexibility (due to the urea linker and benzyl groups) often leads to poor crystal quality. Methodological solutions include:

- Co-crystallization : Use of guest molecules (e.g., solvents with hydrogen-bonding capacity) to stabilize the lattice.

- Temperature gradients : Slow cooling from saturated solutions to promote ordered crystal growth.

- Software refinement : SHELXL for handling twinning or disorder, leveraging high-resolution data ().

What methodologies are suitable for evaluating the biological activity of urea derivatives like this compound?

Advanced Research Question

- Biofilm assays : Confocal laser scanning microscopy (CLSM) with SYTO 9 (cell viability) and Alexa 647 (exopolysaccharide staining) to assess anti-biofilm activity ().

- Enzymatic inhibition : Kinetic assays targeting enzymes with urea-binding pockets (e.g., ureases).

- Cytotoxicity screening : MTT assays on cell lines to establish therapeutic indices.

How can contradictory data in crystallographic or biological studies be resolved?

Advanced Research Question

- Crystallography : Cross-validate with DFT-optimized geometries or neutron diffraction to resolve positional uncertainties ().

- Biological activity : Replicate assays under standardized conditions (e.g., pH control, ) and use statistical tools (e.g., ANOVA) to assess significance.

What computational approaches are recommended for studying the conformational dynamics of this compound?

Advanced Research Question

- Molecular dynamics (MD) simulations : Analyze urea linker flexibility in solvated systems (e.g., GROMACS).

- Docking studies : Predict binding modes to biological targets using AutoDock Vina.

- DFT calculations : Optimize ground-state geometry and calculate electrostatic potential surfaces ().

What are key considerations in designing experiments to study the compound’s stability under varying conditions?

Basic Research Question

- Thermal stability : TGA/DSC to identify decomposition thresholds.

- pH-dependent hydrolysis : Incubate in buffers (pH 2–12) and monitor degradation via HPLC ().

- Light sensitivity : Store samples in amber vials and assess photodegradation by UV-Vis spectroscopy.

How can reaction mechanisms for urea bond formation be elucidated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.